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Compound of Interest

Compound Name:
4-(2-Morpholin-4-

ylethoxy)benzonitrile

Cat. No.: B1274082 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Vorapaxar, identified by the InChI Key KQTJRPZKCNRDQC-UHFFFAOYSA-N, is a first-in-

class, orally bioavailable, competitive antagonist of the protease-activated receptor-1 (PAR-1).

[1][2] It is a synthetic analog of the natural product himbacine.[2] Developed for the secondary

prevention of atherothrombotic events, vorapaxar represents a significant advancement in

antiplatelet therapy due to its unique mechanism of action, targeting thrombin-mediated platelet

activation.[1][3] This technical guide provides a comprehensive overview of vorapaxar's

properties, including its physicochemical characteristics, pharmacology, and key experimental

data.

Physicochemical Properties
Vorapaxar is a carbamate ester and a member of the pyridines, naphthofurans, and lactones.

[4] Its properties are summarized in the table below.
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Property Value Source

Molecular Formula C29H33FN2O4 [5]

Molecular Weight 492.59 g/mol [5]

InChI Key
KQTJRPZKCNRDQC-

UHFFFAOYSA-N
N/A

CAS Number 618385-01-6 [6]

PubChem CID 10077130 [4][5][7]

DrugBank Accession Number DB09030 [1]

Melting Point 278 °C [5]

Water Solubility 0.000654 mg/mL [8]

logP 4.9 [8]

Pharmacology
Mechanism of Action
Vorapaxar selectively and reversibly inhibits the PAR-1 receptor, also known as the thrombin

receptor, which is highly expressed on human platelets.[1][2] Thrombin, a potent platelet

activator, cleaves the N-terminus of PAR-1, exposing a tethered ligand that auto-activates the

receptor, leading to platelet aggregation and signaling.[9] Vorapaxar acts as an orthosteric

inhibitor, binding to the ligand-binding pocket of PAR-1 and preventing its activation by

thrombin.[9] This blockade of PAR-1 inhibits thrombin-induced platelet aggregation and

thrombin receptor-activating peptide (TRAP)-induced platelet aggregation.[1][4] Notably,

vorapaxar does not affect platelet aggregation induced by other agonists such as adenosine

diphosphate (ADP), collagen, or thromboxane A2, nor does it impact coagulation parameters

like prothrombin time (PT) or activated partial thromboplastin time (aPTT).[2][10]

Pharmacokinetics
Vorapaxar is rapidly absorbed after oral administration and can be taken with or without food.

[2] It is primarily metabolized by the cytochrome P450 enzymes CYP3A4 and CYP2J2.[2][9]

The major route of elimination is through the feces.[2]
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Parameter Value Source

Bioavailability High [3]

Time to Peak Plasma

Concentration (Tmax)
1.00 - 1.75 hours [11]

Protein Binding
Highly bound to human serum

albumin
[3]

Metabolism
Hepatic, via CYP3A4 and

CYP2J2
[2][9]

Active Metabolite M20 (monohydroxy metabolite) [11]

Elimination Half-Life

173 - 269 hours (effective half-

life: 3-4 days; terminal

elimination half-life: 8 days)

[9]

Excretion Primarily fecal [2]

Pharmacodynamics
Vorapaxar demonstrates potent and dose-dependent inhibition of PAR-1 mediated platelet

aggregation.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.researchgate.net/publication/327283473_Clinical_use_of_vorapaxar_as_an_emerging_antithrombin_agent_A_literature_review_of_current_evidence
https://pubmed.ncbi.nlm.nih.gov/22527342/
https://www.researchgate.net/publication/327283473_Clinical_use_of_vorapaxar_as_an_emerging_antithrombin_agent_A_literature_review_of_current_evidence
https://pmc.ncbi.nlm.nih.gov/articles/PMC3278139/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5318326/
https://pubmed.ncbi.nlm.nih.gov/22527342/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5318326/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3278139/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1274082?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Value Target/Assay Source

Ki 8.1 nM
PAR-1 (Cell-free

assay)
[6][10][12][13]

Ki 1.1 nM

Thrombin-induced

calcium transient in

HCASMC

[12]

Ki 13 nM

Thrombin-stimulated

thymidine

incorporation in

HCASMC

[12]

IC50 47 nM
Thrombin-induced

platelet aggregation
[10][12]

IC50 25 nM
haTRAP-induced

platelet aggregation
[10][12]

IC50 0.064 µM

haTRAP-induced

calcium mobilization in

HEK293 cells

expressing PAR1

[10]

Key Experimental Data and Protocols
In Vitro Platelet Aggregation Assay
Objective: To assess the inhibitory effect of vorapaxar on platelet aggregation induced by a

PAR-1 agonist.

Methodology:

Blood Collection: Whole blood is collected from healthy human donors into tubes containing

3.2% sodium citrate.[14]

Platelet-Rich Plasma (PRP) Preparation: The citrated blood is centrifuged at a low speed

(e.g., 180 x g) for 15 minutes to obtain PRP.[14] Platelet-poor plasma (PPP) is prepared by a

second centrifugation at a higher speed (e.g., 1550 x g) for 10 minutes.[14]
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Platelet Aggregometry:

Platelet aggregation is measured using a light transmittance aggregometer.[14]

PRP is pre-warmed to 37°C with a stir bar.

A baseline light transmittance is established.

Vorapaxar or vehicle control is added to the PRP and incubated.

Platelet aggregation is initiated by adding a PAR-1 agonist, such as Thrombin Receptor-

Activating Peptide (TRAP), at a final concentration of 15 µmol/L.[14]

The change in light transmittance, which corresponds to the degree of platelet

aggregation, is recorded over time.[15]

Bleomycin-Induced Pulmonary Fibrosis in Mice
Objective: To evaluate the therapeutic potential of vorapaxar in a preclinical model of

pulmonary fibrosis.

Methodology:

Animal Model: C57BL/6 mice are commonly used as they are susceptible to bleomycin-

induced fibrosis.[16][17]

Induction of Fibrosis:

Mice are anesthetized.

A single intratracheal instillation of bleomycin (e.g., 1.5 U/kg body weight) is administered

to induce lung injury and subsequent fibrosis.[17] Control animals receive saline.

Vorapaxar Administration: Vorapaxar is administered to the treatment group, typically via oral

gavage, at specified doses (e.g., 2.5, 5, or 10 mg/kg/day).

Assessment of Fibrosis:

At a predetermined time point (e.g., 21 days post-bleomycin), animals are euthanized.
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Lungs are harvested for analysis.

Histopathology: Lung sections are stained with Masson's trichrome to visualize collagen

deposition and the extent of fibrosis is semi-quantitatively scored using the Ashcroft scale.

[16]

Biochemical Analysis: Lung collagen content can be quantified by measuring

hydroxyproline levels.

Gene and Protein Expression: The expression of fibrotic markers such as fibronectin and

collagen can be assessed by qRT-PCR and Western blotting.

TRA 2°P-TIMI 50 Clinical Trial
Objective: To evaluate the efficacy and safety of vorapaxar for the secondary prevention of

atherothrombotic events in patients with a history of atherosclerosis.

Study Design: A multinational, randomized, double-blind, placebo-controlled trial.[18][19][20]

[21]

Patient Population: 26,449 patients with a history of myocardial infarction (MI), ischemic stroke,

or peripheral arterial disease (PAD).[18][19][20][21]

Treatment: Patients were randomized to receive either vorapaxar (2.5 mg daily) or a matching

placebo, in addition to standard antiplatelet therapy (aspirin and/or a P2Y12 inhibitor).[20]

Primary Efficacy Endpoint: A composite of cardiovascular death, MI, stroke, or urgent coronary

revascularization.[2]

Key Findings: Vorapaxar significantly reduced the primary endpoint in patients with a history of

MI or PAD.[3][9] However, it was associated with an increased risk of bleeding, including

intracranial hemorrhage, particularly in patients with a history of stroke.[3][9]

Visualizations
Signaling Pathway of PAR-1 Antagonism by Vorapaxar
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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